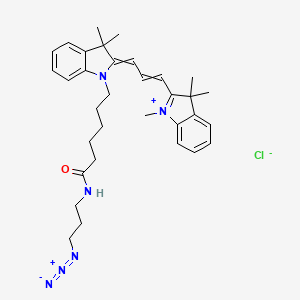![molecular formula C10H12N2O2 B13792716 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid CAS No. 65452-95-1](/img/structure/B13792716.png)
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. This process can be carried out under mild conditions, making it an efficient and straightforward method for producing the compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the coupling and hydroxyamination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoic acid:
4-Aminobenzoic acid:
Uniqueness
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid is unique due to the presence of the dimethylcarbonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aminobenzoic acids may not be suitable .
Propriétés
Numéro CAS |
65452-95-1 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(11-2)12-9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
JOOTVURYOOHGQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC)NC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)





![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)



